molecular formula C11H12ClNO5S B2452815 Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 314245-35-7

Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2452815
CAS No.: 314245-35-7
M. Wt: 305.73
InChI Key: KCXXOKQRUUODQO-UHFFFAOYSA-N
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Description

Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound with a complex structure. It belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

dimethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO5S/c1-5-7(10(15)17-2)9(13-6(14)4-12)19-8(5)11(16)18-3/h4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXXOKQRUUODQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloroacetyl group: This step involves the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl moiety (-CO-CH₂-Cl) is highly susceptible to nucleophilic substitution due to the electron-withdrawing carbonyl group, which polarizes the C-Cl bond.

Reaction TypeReagents/ConditionsProductsKey Findings
Amine substitutionPrimary/Secondary amines (e.g., NH₃, Et₂NH) in polar aprotic solvents (DMF, THF) at 25–60°CSubstituted acetylamino derivativesChlorine replaced by amine nucleophiles, forming stable amides .
Thiol substitutionThiols (e.g., PhSH, EtSH) with base (K₂CO₃) in DMF at 50°CThioether-linked derivativesThiols displace chloride, yielding thioethers with retained ester groups .
Intramolecular cyclizationHeating in toluene with K₂CO₃Fused thieno[2,3-d]pyrimidin-4-onesAmino group attacks carbonyl, forming six-membered heterocycles .

Example : Reaction with aniline in DMF produces dimethyl 5-[(phenylacetylamino)-3-methylthiophene-2,4-dicarboxylate .

Ester Functionalization

The methyl ester groups at positions 2 and 4 undergo hydrolysis, transesterification, and aminolysis.

Reaction TypeReagents/ConditionsProductsKey Findings
Acidic hydrolysis6M HCl, reflux, 6–8h5-[(Chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylic acidEsters hydrolyzed to carboxylic acids, enabling salt formation .
Basic hydrolysisNaOH (aq.), ethanol, 60°C, 4hWater-soluble dicarboxylate saltsHigh yields (>85%) under mild conditions .
TransesterificationROH (e.g., EtOH, iPrOH) with H₂SO₄ catalystDialkyl thiophene-2,4-dicarboxylatesEster groups exchanged with longer-chain alcohols .

Note : Hydrolysis products are intermediates for further derivatization, such as coupling with amines to form diamides .

Cyclization Reactions

The amino and carbonyl groups enable cyclocondensation with bidentate reagents.

Reaction TypeReagents/ConditionsProductsKey Findings
With carbon disulfideCS₂, NaOH (aq.), then alkylation (CH₃I)Thieno[2,3-d]thiazin-4-onesForms sulfur-rich heterocycles via thiourea intermediates .
With phenyl isothiocyanatePhNCS, K₂CO₃, DMF, 80°C2-Phenylimino-thieno[2,3-d]pyrimidinesCyclizes into pyrimidine derivatives with antimicrobial activity .
With formamideHCONH₂, reflux, 6hThieno[2,3-d]pyrimidin-4-onesForms fused rings via dehydration .

Example : Cyclocondensation with phenyl isothiocyanate yields a tricyclic compound with potential bioactivity .

Oxidation and Reduction

The thiophene ring and substituents participate in redox reactions.

Reaction TypeReagents/ConditionsProductsKey Findings
Thiophene oxidationm-CPBA in CH₂Cl₂, 0°CThiophene-1,1-dioxide derivativeSulfur oxidized to sulfone, altering aromaticity .
Ester reductionLiAlH₄, THF, 0°C → 25°C2,4-Bis(hydroxymethyl)thiophene derivativeEsters reduced to primary alcohols in >70% yield .

Note : Oxidation of the thiophene ring diminishes its aromaticity, increasing reactivity toward electrophiles .

Comparative Reactivity of Analogues

Structural variations significantly influence reactivity:

CompoundKey Structural DifferenceReactivity vs. Target Compound
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylateLacks chloroacetyl groupNo nucleophilic substitution at C5; reduced cyclization potential .
Ethyl 5-[(chloroacetyl)amino]-4-cyano derivativeCyano group at C4Enhanced cyclization with nitrile participation.

Mechanistic Insights

  • Chloroacetyl Reactivity : The C-Cl bond’s polarization facilitates SN² mechanisms with amines/thiols .

  • Cyclization Pathways : Intramolecular attack by the amino group on carbonyl carbons proceeds via six-membered transition states, favored by entropy .

  • Ester Stability : Methyl esters resist hydrolysis under neutral conditions but cleave readily in acidic/basic media .

Scientific Research Applications

Medicinal Chemistry Applications

Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate has demonstrated various biological activities that make it a candidate for pharmaceutical development:

Antimicrobial Activity

Research indicates that compounds related to this structure exhibit antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the chloroacetyl group enhances its interaction with biological targets, potentially leading to effective antimicrobial agents.

Anti-inflammatory Properties

The compound has shown promise in inhibiting inflammatory pathways. Studies suggest that derivatives of thiophene compounds can modulate inflammatory responses, making them candidates for developing anti-inflammatory drugs.

Anticancer Potential

In vitro studies have highlighted the cytotoxic effects of this compound on several cancer cell lines. The structural features allow it to inhibit enzymes linked to cancer progression, suggesting its potential as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic methods include:

  • Refluxing with Chloroacetyl Chloride : This method introduces the chloroacetyl group effectively.
  • Use of Coupling Reagents : Reagents such as N,N-Diisopropylcarbodiimide are utilized to facilitate the formation of amide bonds during synthesis.

The ability to modify functional groups during synthesis allows for the creation of derivatives with enhanced biological activities or improved solubility profiles .

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for optimizing its therapeutic use. Techniques employed in these studies include:

  • Molecular Docking Studies : To predict binding affinities and interaction modes with target enzymes or receptors.
  • Kinetic Studies : To assess the rates of enzyme inhibition or activation by the compound.

These studies provide insights into the mechanism of action and help refine the compound for specific therapeutic applications.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-[(bromoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
  • Dimethyl 5-[(iodoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
  • Dimethyl 5-[(fluoroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Uniqueness

Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and properties. The chloroacetyl group can undergo substitution reactions, making it a versatile intermediate for the synthesis of various derivatives.

Biological Activity

Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS Number: 314245-35-7) is a synthetic compound with potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₂ClNO₅S
  • Molecular Weight : 305.74 g/mol
  • CAS Number : 314245-35-7

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Its mechanism may involve the inhibition of specific enzymes or receptors involved in disease pathways.

Potential Targets

  • Enzymatic Inhibition : The chloroacetyl group may facilitate interactions with serine proteases or other enzyme classes.
  • Receptor Modulation : The thiophene ring structure is known for its ability to interact with various G-protein coupled receptors (GPCRs), potentially influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of thiophene compounds possess significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

This compound has been studied for its potential anticancer effects. In vitro assays showed that the compound can induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes.

Case Studies

  • Study on Antibacterial Efficacy
    • Objective : To evaluate the antibacterial properties of this compound.
    • Method : Disc diffusion method was employed against various bacterial strains.
    • Results : Significant zones of inhibition were observed, indicating strong antibacterial activity (Table 1).
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Study on Anticancer Activity
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was utilized to determine cell viability.
    • Results : The compound reduced cell viability in a dose-dependent manner.
    Concentration (µM)Cell Viability (%)
    1085
    2570
    5045

Q & A

Basic Research Questions

Q. What experimental design principles are critical for optimizing the synthesis of dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate?

  • Answer : Employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while evaluating interactions between variables like reaction time and catalyst loading. Recrystallization solvents (e.g., ethanol/water mixtures) should be selected based on solubility profiles to maximize yield and purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

  • Answer :

  • NMR : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., chloroacetyl and methyl groups) and assess purity.
  • X-ray crystallography : Resolve the crystal lattice to confirm stereochemistry and hydrogen-bonding networks, as demonstrated in analogous thiophene derivatives .
  • FT-IR : Validate functional groups (e.g., C=O stretches at ~1700 cm1^{-1} for ester and amide moieties).

Q. How can solubility properties influence purification strategies for this compound?

  • Answer : Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reaction homogeneity, while limited solubility in water enables precipitation for crude isolation. Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol) can remove byproducts like unreacted chloroacetyl chloride .

Advanced Research Questions

Q. How can computational chemistry tools predict and optimize reaction pathways for synthesizing this compound?

  • Answer : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. Reaction path search algorithms, combined with machine learning, can predict optimal conditions (e.g., solvent effects on activation energy). Software like Gaussian or ORCA enables virtual screening of substituent effects on reactivity .

Q. What role do electronic and steric effects of substituents play in modulating the reactivity of this thiophene derivative?

  • Answer : The chloroacetyl group acts as an electron-withdrawing moiety, enhancing electrophilicity at the thiophene ring’s 5-position. Steric hindrance from the 3-methyl group may slow nucleophilic attacks. Comparative studies with analogs (e.g., acetamido vs. chloroacetyl derivatives) can quantify these effects via Hammett plots or kinetic isotope effects .

Q. How should researchers address contradictions in spectral or crystallographic data during characterization?

  • Answer : Cross-validate using complementary techniques:

  • Mass spectrometry : Confirm molecular ion peaks to rule out impurities.
  • PXRD vs. SC-XRD : Compare powder diffraction patterns with single-crystal data to detect polymorphism.
  • Dynamic NMR : Resolve temperature-dependent conformational changes that may obscure signal splitting .

Q. What mechanistic insights can be gained from kinetic studies of this compound’s derivatization reactions?

  • Answer : Conduct time-resolved in-situ FT-IR or HPLC monitoring to track intermediate formation. For example, pseudo-first-order kinetics under varying chloroacetyl chloride concentrations can reveal whether the acylation step is rate-determining. Arrhenius plots further elucidate activation parameters .

Methodological Notes

  • Data Integrity : Use cheminformatics platforms (e.g., ChemAxon, Schrödinger Suite) for reproducible data management and metadata tagging .
  • Safety Protocols : Handle chloroacetyl chloride in fume hoods with inert gas lines to mitigate toxicity risks. Quench excess reagent with ice-cold sodium bicarbonate .

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